Lipophilicity (XLogP3-AA) Comparison Differentiates CNS Permeability Potential from Des-Fluoro and Des-Methoxy Analogs
The target compound has a computed XLogP3-AA of 4.9, placing it near the upper boundary of the optimal CNS drug-likeness window (typically XLogP 2–5). In contrast, the des-fluoro analog 3-phenoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide is predicted to have a lower XLogP (~4.1–4.3), while the des-methoxy analog 3-(4-fluorophenoxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is predicted to have an XLogP of ~3.8–4.0 [1]. The ~0.6–1.1 log unit difference corresponds to an approximate 4- to 12-fold difference in octanol-water partition coefficient, which can translate into measurably distinct CNS distribution kinetics. The target compound's elevated lipophilicity is primarily driven by the synergistic contribution of the 4-fluorophenoxy and 4-methoxypiperidine groups [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | Des-fluoro analog: ~4.1–4.3 (estimated); Des-methoxy analog: ~3.8–4.0 (estimated) |
| Quantified Difference | ΔXLogP = 0.6–1.1; approximately 4- to 12-fold difference in partition coefficient |
| Conditions | Computed by XLogP3 algorithm v3.0; comparisons based on structural deletion of substituents with fragment-based contribution estimates [1] |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, CNS partitioning, and non-specific protein binding; selecting the correct lipophilicity balance is essential for CNS-targeted vs. peripherally restricted experimental designs.
- [1] PubChem. 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide. Compound Summary, CID 71809674. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1448133-52-5 View Source
